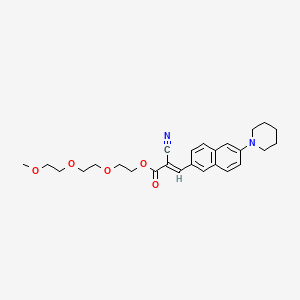
Aftobetin
概要
説明
アフトベチンは、ANCA11 や NCE-11 としても知られており、新規のアミロイド結合化合物です。主に眼軟膏の形で局所的に使用されます。アフトベチンは、目のレンズに凝集したβ-アミロイドペプチドに結合することで、アルツハイマー病の早期診断のための有望な非侵襲的アプローチを提供します .
準備方法
合成経路と反応条件
アフトベチンの合成には、アルコールの空気酸化、ニッケル触媒による炭素-窒素カップリング、エステル化など、いくつかのステップが含まれます。このプロセスは、フロー技術と不均一光触媒を用いて最適化されており、有毒なクロムと貴重なパラジウム種の使用を回避しています . 不均一炭窒化物光触媒と循環フロー技術の統合により、20グラムスケールでアルコールの空気酸化とニッケル触媒による炭素-窒素カップリングが促進されます . アシルクロリドとアルコール間のフロー強化エステル化はわずか30秒で完了し、従来のシュテグリッヒエステル化(6時間かかる)に取って代わります .
工業生産方法
アフトベチンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。フロー技術と不均一光触媒の使用により、より環境に優しく経済的な生産プロセスが保証されます .
化学反応の分析
反応の種類
アフトベチンは、次のようないくつかの種類の化学反応を起こします。
酸化: アルコールの空気酸化。
炭素-窒素カップリング: ニッケル触媒による炭素-窒素カップリング。
エステル化: アシルクロリドとアルコール間のフロー強化エステル化.
一般的な試薬と条件
酸化: 酸化剤として空気、光触媒として不均一炭窒化物。
炭素-窒素カップリング: 触媒としてニッケル。
エステル化: フロー条件下でのアシルクロリドとアルコール.
生成される主要な生成物
これらの反応から生成される主要な生成物には、アフトベチンの最終合成に必要な中間体化合物があります .
科学研究への応用
アフトベチンは、特にアルツハイマー病の診断において、いくつかの科学研究への応用があります。これは、目のレンズに凝集したβ-アミロイドペプチドに結合する非侵襲的診断プローブとして使用され、アルツハイマー病の早期診断を可能にします . この化合物は、他の神経変性疾患での潜在的な使用についても研究されています .
科学的研究の応用
Aftobetin has several scientific research applications, particularly in the field of Alzheimer’s disease diagnosis. It is used as a non-invasive diagnostic probe that binds to aggregated beta-amyloid peptides in the lens of the eye, allowing for early diagnosis of Alzheimer’s disease . The compound is also being studied for its potential use in other neurodegenerative diseases .
作用機序
アフトベチンは、目のレンズに凝集したβ-アミロイドペプチドに結合することでその効果を発揮します。この結合により、サファイアIIシステムなどの蛍光レーザー眼スキャン装置を使用してβ-アミロイド沈着物を検出することができます . アフトベチンの分子標的はβ-アミロイドペプチドであり、関与する経路は、目におけるこれらのペプチドの結合と検出です .
類似化合物の比較
類似化合物
フロルベタピル: アルツハイマー病の診断のための陽電子放出断層撮影(PET)イメージングに使用される別のアミロイド結合化合物。
フルテメタモール: 脳のβ-アミロイドプラークを検出するためにPETイメージングで使用される化合物。
フロルベタベン: フロルベタピルやフルテメタモールと同様に、アルツハイマー病の診断のためのPETイメージングに使用されます
アフトベチンの独自性
アフトベチンは、アルツハイマー病の早期診断のための非侵襲的アプローチを提供する、局所的な眼軟膏としての用途においてユニークです。PETイメージングに使用される他のアミロイド結合化合物とは異なり、アフトベチンは、眼スキャンによる迅速で苦痛のない診断を可能にします .
類似化合物との比較
Similar Compounds
Florbetapir: Another amyloid-binding compound used in positron emission tomography (PET) imaging for Alzheimer’s disease diagnosis.
Flutemetamol: A compound used in PET imaging to detect beta-amyloid plaques in the brain.
Florbetaben: Similar to Florbetapir and Flutemetamol, used in PET imaging for Alzheimer’s disease diagnosis
Uniqueness of Aftobetin
This compound is unique in its application as a topical ophthalmic ointment, providing a non-invasive method for early diagnosis of Alzheimer’s disease. Unlike other amyloid-binding compounds used in PET imaging, this compound allows for a rapid and painless diagnosis through eye scanning .
生物活性
Aftobetin, also known as this compound Hydrochloride, is a novel compound primarily recognized for its significant biological activity in the early diagnosis of Alzheimer's disease (AD). This article explores its mechanisms, applications, and findings from relevant research studies.
- Chemical Formula : C26H33ClN2O5
- Molecular Weight : 480.01 g/mol
- Classification : 2-propenoic acids
This compound is characterized as a fluorescent ligand that specifically binds to aggregated beta-amyloid peptides, which are hallmark indicators of Alzheimer's pathology. Its ability to form stable complexes with these peptides allows for non-invasive diagnostic applications.
This compound operates by binding to beta-amyloid aggregates, facilitating their detection through fluorescence techniques. The interaction leads to the formation of fluorescent complexes that can be visualized in ocular tissues, particularly in the lens of the eye. This method offers a promising avenue for early diagnosis of Alzheimer's disease by identifying amyloid deposits before significant cognitive decline occurs.
Binding Affinity and Specificity
Studies have demonstrated that this compound exhibits a high binding affinity for beta-amyloid aggregates. An evaluation using fluorescence detection methods indicated that the compound effectively labels amyloid-containing deposits in living patients, showcasing its potential as a diagnostic tool for AD.
Clinical Trials and Case Studies
A series of clinical trials have been conducted to assess the efficacy of this compound in diagnosing Alzheimer's disease:
-
Open-label Study : Involving subjects with normal cognition and varying degrees of cognitive impairment, this study evaluated the number and timing of this compound administrations necessary for effective detection of beta-amyloid in ocular tissues.
- Participants : 15 subjects received a single dose; subsequent phases included additional participants with mild cognitive impairment (MCI) and mild AD.
- Results : Indicated that three administrations were optimal for accurate detection.
- Fluorescent Ligand Eye Scanning (FLES) : This technique was used to measure the fluorescent signature specific to amyloid-beta in the lens, achieving sensitivity and specificity rates of 85% and 95%, respectively, in differentiating patients with probable AD from healthy volunteers .
Applications in Neurology and Ophthalmology
This compound's primary application lies within neurology and ophthalmology as a non-invasive diagnostic agent for Alzheimer’s disease. Its ability to bind specifically to amyloid plaques allows healthcare providers to potentially diagnose AD earlier than traditional methods.
特性
CAS番号 |
1208971-05-4 |
|---|---|
分子式 |
C26H32N2O5 |
分子量 |
452.5 g/mol |
IUPAC名 |
2-[2-(2-methoxyethoxy)ethoxy]ethyl (E)-2-cyano-3-(6-piperidin-1-ylnaphthalen-2-yl)prop-2-enoate |
InChI |
InChI=1S/C26H32N2O5/c1-30-11-12-31-13-14-32-15-16-33-26(29)24(20-27)18-21-5-6-23-19-25(8-7-22(23)17-21)28-9-3-2-4-10-28/h5-8,17-19H,2-4,9-16H2,1H3/b24-18+ |
InChIキー |
NRZNTGUFHSJBTD-HKOYGPOVSA-N |
SMILES |
O=C(OCCOCCOCCOC)/C(C#N)=C/C1=CC=C2C=C(N3CCCCC3)C=CC2=C1 |
異性体SMILES |
COCCOCCOCCOC(=O)/C(=C/C1=CC2=C(C=C1)C=C(C=C2)N3CCCCC3)/C#N |
正規SMILES |
COCCOCCOCCOC(=O)C(=CC1=CC2=C(C=C1)C=C(C=C2)N3CCCCC3)C#N |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Aftobetin; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















